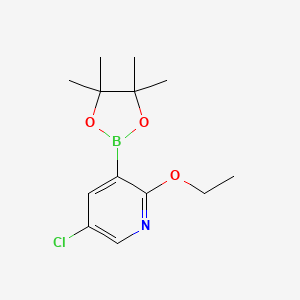

5-CHLORO-2-ETHOXY-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE

CAS No.: 2121511-53-1

Cat. No.: VC11723202

Molecular Formula: C13H19BClNO3

Molecular Weight: 283.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2121511-53-1 |

|---|---|

| Molecular Formula | C13H19BClNO3 |

| Molecular Weight | 283.56 g/mol |

| IUPAC Name | 5-chloro-2-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

| Standard InChI | InChI=1S/C13H19BClNO3/c1-6-17-11-10(7-9(15)8-16-11)14-18-12(2,3)13(4,5)19-14/h7-8H,6H2,1-5H3 |

| Standard InChI Key | XOOIQGCESLKEKD-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OCC)Cl |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OCC)Cl |

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a pyridine ring substituted at positions 2, 3, and 5. The ethoxy group (-OCH₂CH₃) occupies position 2, while the dioxaborolane moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is attached at position 3. A chlorine atom resides at position 5, enhancing electrophilic reactivity. The molecular formula is C₁₃H₁₉BClNO₃, with a molecular weight of 283.56 g/mol.

Spectroscopic Data

-

SMILES:

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OCC)Cl -

InChIKey:

XOOIQGCESLKEKD-UHFFFAOYSA-N

These identifiers facilitate database searches and computational modeling.

Physicochemical Properties

| Property | Value | Prediction Method |

|---|---|---|

| Boiling Point | 360.8±27.0°C | Computational |

| Density | 1.05±0.1 g/cm³ | Computational |

| pKa | 4.79±0.10 | Estimated |

| Storage Conditions | 2–8°C under N₂/Ar | Experimental |

The low pKa suggests moderate acidity, likely at the boronic ester oxygen . Stability under inert gas aligns with typical boronic ester handling protocols .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a palladium-catalyzed Miyaura borylation of a halogenated pyridine precursor. For example, 5-chloro-2-ethoxy-3-iodopyridine may react with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ and KOAc.

Representative Reaction:

Yields depend on solvent polarity (e.g., DMF vs. THF) and temperature (80–100°C).

Purification and Analysis

Chromatographic techniques (silica gel, eluent: hexane/EtOAc) isolate the product. Purity is verified via HPLC (>95%) and ¹H/¹³C NMR. Key NMR signals include:

-

¹H NMR (CDCl₃): δ 1.35 (s, 12H, pinacol CH₃), 1.45 (t, 3H, OCH₂CH₃), 4.10 (q, 2H, OCH₂), 8.20–8.50 (m, 2H, pyridine-H).

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic ester group enables aryl-aryl bond formation. For instance, coupling with 4-bromoanisole yields 5-chloro-2-ethoxy-3-(4-methoxyphenyl)pyridine, a potential kinase inhibitor intermediate.

Mechanism:

(Ar = aryl; X = Br, I)

Pharmaceutical Intermediates

-

Anticancer Agents: The chloro substituent allows further functionalization (e.g., SNAr reactions).

-

Agrochemicals: Ethoxy groups enhance lipid solubility, aiding pesticide penetration .

Research Frontiers

Catalytic Innovations

Recent studies explore nickel catalysts for room-temperature couplings, reducing energy costs.

Biomedical Applications

Preliminary work investigates boron neutron capture therapy (BNCT) applications, leveraging the ¹⁰B isotope .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume